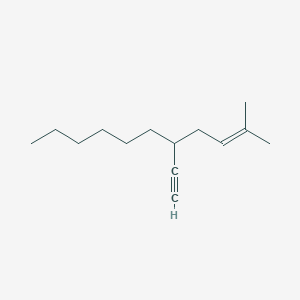
5-Ethynyl-2-methylundec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-2-methylundec-2-ene is an organic compound characterized by the presence of both a triple bond (ethynyl group) and a double bond (alkene group) within its molecular structure. This compound falls under the category of unsaturated hydrocarbons, specifically alkynes and alkenes, due to the presence of these multiple bonds. The molecular formula for this compound is C13H22, and it is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methylundec-2-ene can be achieved through several methods, including:
Alkyne Addition Reactions: One common method involves the addition of an ethynyl group to a pre-existing alkene. This can be done using reagents such as acetylene and a suitable catalyst.
Alkylation Reactions: Another method involves the alkylation of a terminal alkyne with an appropriate alkyl halide under basic conditions, such as using sodium amide (NaNH2) in liquid ammonia.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-methylundec-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form corresponding carbonyl compounds.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon (Pd/C) can reduce the triple and double bonds to form saturated hydrocarbons.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or O3 in an organic solvent.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using Br2 or Cl2 in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Ethynyl-2-methylundec-2-ene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methylundec-2-ene involves its interaction with various molecular targets and pathways. The ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in cycloaddition reactions to form cyclic compounds. The presence of both triple and double bonds allows for diverse reactivity, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Butyne: A simple alkyne with a single triple bond.
1-Hexyne: Another alkyne with a longer carbon chain.
2-Methyl-1-butene: An alkene with a similar structure but lacking the triple bond.
Uniqueness
5-Ethynyl-2-methylundec-2-ene is unique due to the presence of both a triple bond and a double bond within the same molecule, providing it with a higher degree of reactivity and versatility compared to compounds with only one type of unsaturation. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
Properties
CAS No. |
89450-08-8 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
5-ethynyl-2-methylundec-2-ene |
InChI |
InChI=1S/C14H24/c1-5-7-8-9-10-14(6-2)12-11-13(3)4/h2,11,14H,5,7-10,12H2,1,3-4H3 |
InChI Key |
FVUCWTGQVRJNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=C(C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















